molecular formula C11H15BrOZn B14871778 (3-i-Butyloxy-4-methylphenyl)Zinc bromide

(3-i-Butyloxy-4-methylphenyl)Zinc bromide

Cat. No.: B14871778
M. Wt: 308.5 g/mol
InChI Key: QGLNBLNBRRPBAZ-UHFFFAOYSA-M
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Description

(3-iso-butyloxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-iso-butyloxy-4-methylphenyl)zinc bromide typically involves the reaction of 3-iso-butyloxy-4-methylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

3-iso-butyloxy-4-methylphenyl bromide+Zn(3-iso-butyloxy-4-methylphenyl)zinc bromide\text{3-iso-butyloxy-4-methylphenyl bromide} + \text{Zn} \rightarrow \text{(3-iso-butyloxy-4-methylphenyl)zinc bromide} 3-iso-butyloxy-4-methylphenyl bromide+Zn→(3-iso-butyloxy-4-methylphenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of (3-iso-butyloxy-4-methylphenyl)zinc bromide involves similar reaction conditions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

(3-iso-butyloxy-4-methylphenyl)zinc bromide undergoes various types of reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing a leaving group in an organic molecule.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include alkyl halides or aryl halides, and the reaction is often carried out in the presence of a catalyst such as palladium.

    Coupling Reactions: Common reagents include organic halides and a palladium or nickel catalyst. The reaction is usually performed under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reactants used. In nucleophilic substitution, the product is typically a substituted aromatic compound. In coupling reactions, the product is a biaryl or a more complex organic molecule.

Scientific Research Applications

(3-iso-butyloxy-4-methylphenyl)zinc bromide has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Medicinal Chemistry: It is used to create new drug candidates by forming carbon-carbon bonds in complex molecules.

    Biological Research: It is used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism by which (3-iso-butyloxy-4-methylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Another organozinc compound used in similar reactions.

    (4-Methylphenyl)zinc Bromide: A closely related compound with similar reactivity.

    (3-iso-Butyloxyphenyl)zinc Bromide: A compound with a similar structure but lacking the methyl group.

Uniqueness

(3-iso-butyloxy-4-methylphenyl)zinc bromide is unique due to the presence of both the iso-butyloxy and methyl groups, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to other organozinc compounds.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-2-(2-methylpropoxy)benzene-4-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-9(2)8-12-11-7-5-4-6-10(11)3;;/h4,6-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

QGLNBLNBRRPBAZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=[C-]C=C1)OCC(C)C.[Zn+]Br

Origin of Product

United States

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